Cas no 2090413-30-0 (Thieno[3,2-d]pyrimidine-6-sulfonyl chloride)

Thieno[3,2-d]pyrimidine-6-sulfonyl chloride structure
2090413-30-0 structure
Product name:Thieno[3,2-d]pyrimidine-6-sulfonyl chloride
CAS No:2090413-30-0
MF:C6H3ClN2O2S2
MW:234.683217287064
CID:5212804

Thieno[3,2-d]pyrimidine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,2-d]pyrimidine-6-sulfonyl chloride
    • Inchi: 1S/C6H3ClN2O2S2/c7-13(10,11)6-1-4-5(12-6)2-8-3-9-4/h1-3H
    • InChI Key: JPJKNKSEKSURLA-UHFFFAOYSA-N
    • SMILES: C1=NC=C2SC(S(Cl)(=O)=O)=CC2=N1

Thieno[3,2-d]pyrimidine-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-332485-0.25g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
0.25g
$1814.0 2023-06-07
Enamine
EN300-332485-0.1g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
0.1g
$1735.0 2023-06-07
Enamine
EN300-332485-2.5g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
2.5g
$3865.0 2023-06-07
Enamine
EN300-332485-0.05g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
0.05g
$1657.0 2023-06-07
Enamine
EN300-332485-1.0g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
1g
$1971.0 2023-06-07
Enamine
EN300-332485-10.0g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
10g
$8480.0 2023-06-07
Enamine
EN300-332485-5.0g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
5g
$5719.0 2023-06-07
Enamine
EN300-332485-0.5g
thieno[3,2-d]pyrimidine-6-sulfonyl chloride
2090413-30-0
0.5g
$1893.0 2023-06-07

Additional information on Thieno[3,2-d]pyrimidine-6-sulfonyl chloride

Thieno[3,2-d]pyrimidine-6-sulfonyl chloride (CAS No. 2090413-30-0): A Key Intermediate in Modern Pharmaceutical Research

Thieno[3,2-d]pyrimidine-6-sulfonyl chloride, identified by its CAS number 2090413-30-0, is a highly significant intermediate in the realm of pharmaceutical chemistry. This compound belongs to the thienopyrimidine class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in drug discovery and development. The presence of a sulfonyl chloride functional group at the 6-position of the thieno[3,2-d]pyrimidine core enhances its reactivity, making it a valuable building block for synthesizing various pharmacologically active molecules.

The structural motif of Thieno[3,2-d]pyrimidine-6-sulfonyl chloride combines the aromatic stability of thienopyrimidines with the electrophilic nature of sulfonyl chlorides. This unique combination allows for facile functionalization at multiple sites, enabling chemists to tailor molecular properties for specific biological targets. In recent years, this compound has been extensively studied for its potential in developing novel therapeutic agents, particularly in the treatment of cancers and inflammatory diseases.

Recent advancements in medicinal chemistry have highlighted the importance of thienopyrimidine derivatives in oncology research. Studies have demonstrated that compounds incorporating this scaffold exhibit inhibitory effects on key enzymes and signaling pathways involved in tumor growth and progression. For instance, derivatives of Thieno[3,2-d]pyrimidine-6-sulfonyl chloride have shown promise as kinase inhibitors, targeting pathways such as PI3K/Akt and MAPK. These findings underscore the compound's significance as a precursor for next-generation anticancer drugs.

In addition to its role in cancer therapy, Thieno[3,2-d]pyrimidine-6-sulfonyl chloride has been explored in the development of anti-inflammatory agents. The sulfonyl chloride moiety facilitates the introduction of various pharmacophores, allowing for the design of molecules that modulate inflammatory responses. Preclinical studies have indicated that certain derivatives exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines. This makes it a promising candidate for addressing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic utility of Thieno[3,2-d]pyrimidine-6-sulfonyl chloride extends beyond its biological applications. Its reactivity with nucleophiles enables the formation of diverse chemical linkages, making it a versatile intermediate for constructing complex molecular architectures. Researchers have leveraged this property to develop novel methodologies for drug synthesis, including peptide coupling and nucleoside modification. These synthetic strategies have not only enhanced efficiency but also opened new avenues for exploring drug-like scaffolds.

The growing interest in Thieno[3,2-d]pyrimidine-6-sulfonyl chloride has spurred significant innovation in computational chemistry and drug design algorithms. Advanced computational models are being employed to predict binding affinities and optimize molecular structures derived from this scaffold. These computational approaches have accelerated the discovery process by identifying promising candidates for further experimental validation. As a result, several novel derivatives are currently undergoing preclinical evaluation for their therapeutic potential.

The industrial production of Thieno[3,2-d]pyrimidine-6-sulfonyl chloride has also seen considerable advancements in recent years. Process optimization efforts have focused on improving yield, purity, and scalability while minimizing environmental impact. Green chemistry principles have been integrated into synthetic routes to reduce waste and energy consumption. These innovations not only enhance cost-effectiveness but also align with global sustainability goals.

The future prospects of Thieno[3,2-d]pyrimidine-6-sulfonyl chloride are vast and multifaceted. Ongoing research is exploring its potential applications in neurodegenerative diseases, infectious diseases, and metabolic disorders. The compound's structural flexibility allows for further derivatization into novel therapeutic entities with tailored biological activities. As our understanding of disease mechanisms continues to evolve, so too will the applications of this versatile intermediate.

In conclusion, Thieno[3,2-d]pyrimidine-6-sulfonyl chloride (CAS No. 2090413-30-0) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents across multiple disease areas. With continued advancements in synthetic methodologies and computational drug design, this compound is poised to play an even greater role in shaping the future of medicine.

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